Halfordinol

Catalog No.
S567749
CAS No.
4210-82-6
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halfordinol

CAS Number

4210-82-6

Product Name

Halfordinol

IUPAC Name

4-(2-pyridin-3-yl-1,3-oxazol-5-yl)phenol

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-12-5-3-10(4-6-12)13-9-16-14(18-13)11-2-1-7-15-8-11/h1-9,17H

InChI Key

FUXBKWOAAPDDGE-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC=C(O2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(O2)C3=CC=C(C=C3)O

Description

Halfordinol is an oxazole.

Halfordinol is a naturally occurring compound classified as an oxazole alkaloid, primarily found in the Aegle marmelos plant, commonly known as bael. The chemical formula of halfordinol is C14H10N2O2C_{14}H_{10}N_{2}O_{2}, and it features a unique oxazole ring structure that contributes to its biological activity. This compound has gained interest due to its potential therapeutic properties, particularly in metabolic disorders and other health conditions.

, notably the Fischer oxazole synthesis. This method involves the reaction of α-bromoketones with benzylamine derivatives in the presence of iodine and potassium carbonate, yielding halfordinol in a one-pot synthesis with a reported yield of 62% . The reaction mechanism typically involves the formation of an oxazole ring through dehydration and rearrangement processes.

Research has demonstrated that halfordinol exhibits significant biological activities. Notably, (3,3-dimethylallyl) halfordinol has been studied for its lipolytic and antiadipogenic effects. In vitro studies on 3T3-L1 adipocytes and in vivo experiments on high-fat diet-induced obese mice have shown that this compound can enhance lipid metabolism and reduce fat accumulation, indicating potential applications in obesity management . Additionally, it has been noted for its antidiabetic and antihyperlipidemic effects .

The synthesis of halfordinol can be achieved through several methods:

  • Fischer Oxazole Synthesis: This classical method involves the reaction of α-haloketones with urea or related compounds under specific conditions to form oxazoles. It has been successfully adapted for halfordinol synthesis .
  • Iodine-Mediated Synthesis: Utilizing iodine as a catalyst with potassium carbonate allows for efficient synthesis from α-bromoketones and amines, providing a straightforward approach to obtaining halfordinol .

Halfordinol's applications are primarily rooted in its pharmacological properties. Its potential uses include:

  • Anti-obesity Agent: Due to its lipolytic properties, it may be used in formulations aimed at weight management.
  • Antidiabetic Treatment: The compound's ability to regulate lipid metabolism suggests it could be beneficial in managing diabetes .
  • Research Tool: Halfordinol serves as a valuable compound for studying metabolic pathways and drug development related to obesity and diabetes.

Studies have focused on the interaction of halfordinol with various biological systems. For instance, it has been shown to influence adipocyte differentiation and lipid metabolism pathways by modulating key proteins involved in these processes, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBP) . These interactions highlight its potential as a therapeutic agent in metabolic disorders.

Halfordinol shares structural similarities with several other compounds within the oxazole class. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
AegelineAlkaloidAntidiabeticDerived from Aegle marmelos
MarmelosinCoumarinAntioxidantExhibits significant anti-cancer properties
ImperatorinCoumarinAntimicrobialKnown for its broad-spectrum activity
ScopoletinCoumarinAnti-inflammatoryHas neuroprotective effects
DictamineAlkaloidAntimicrobialExhibits diverse pharmacological activities

Halfordinol is unique due to its specific oxazole structure combined with its pronounced effects on lipid metabolism and potential therapeutic applications in obesity and diabetes management. Its distinct profile sets it apart from other similar compounds that may not exhibit the same range of biological activities or therapeutic potentials.

XLogP3

2.2

Wikipedia

Halfordinol

Dates

Modify: 2024-02-18

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